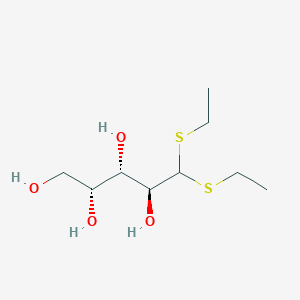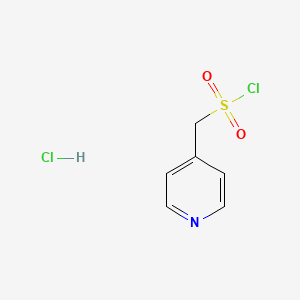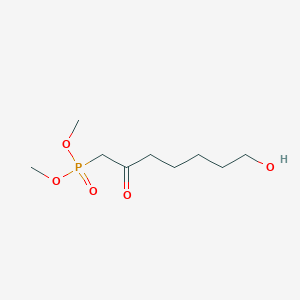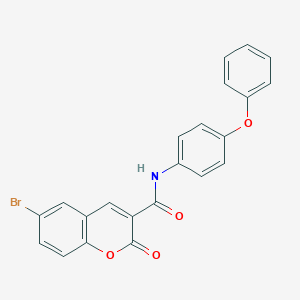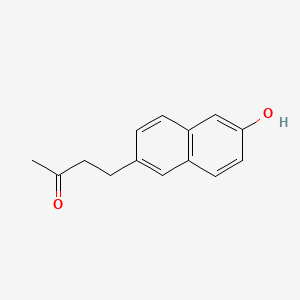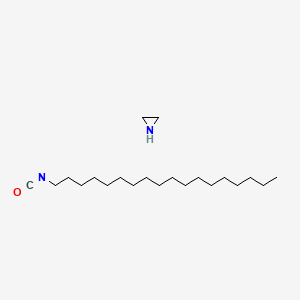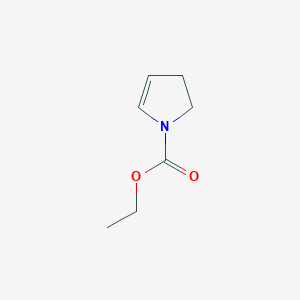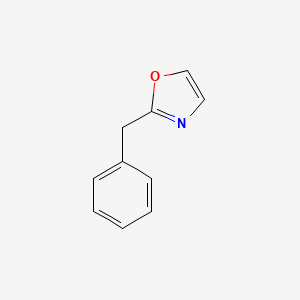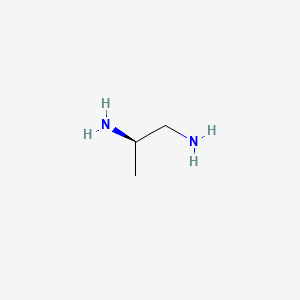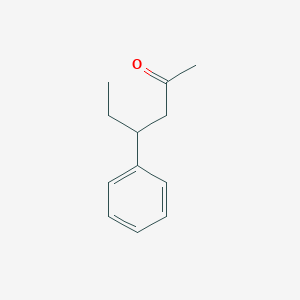
4-Phenyl-2-hexanone
Vue d'ensemble
Description
4-Phenyl-2-hexanone , also known as 4-phenylhexan-2-one , is an organic compound with the molecular formula C12H16O . Its chemical structure consists of a six-carbon aliphatic chain (hexanone) with a phenyl group attached at the fourth carbon position. The compound exhibits a pleasant aromatic odor and is commonly used in perfumery and flavoring due to its fruity and floral notes .
Synthesis Analysis
- Fries Rearrangement : This method involves the rearrangement of an aryl ester, typically an aryl acetate, under acidic conditions. The ester undergoes migration of the phenyl group to the adjacent carbon, resulting in the formation of 4-Phenyl-2-hexanone . Bamberger Rearrangement : In this process, N-phenylhydroxylamines are rearranged to yield phenols. By modifying the reaction conditions, 4-Phenyl-2-hexanone can be obtained . Hydrolysis of Phenolic Esters or Ethers : Phenolic esters or ethers can be hydrolyzed to produce phenols. 4-Phenyl-2-hexanone can be synthesized through this route . Reduction of Quinones : Quinones can be reduced to form phenols. By selecting appropriate starting materials, 4-Phenyl-2-hexanone can be prepared .
Applications De Recherche Scientifique
Photoisomerization Studies
- 4-Phenyl-2-hexanone's photochemical stability and its isomerization under specific conditions have been explored. Studies on similar ketones, like 5-hexen-2-one, demonstrate stability towards photolysis and the formation of isomers under certain wavelengths and temperatures (Srinivasan, 1960).
Molecular Crystal Engineering
- Derivatives of hexaphenylbenzene, which may include structures similar to 4-Phenyl-2-hexanone, have been engineered to form noninterpenetrated three-dimensional networks. These structures are significant in understanding the role of molecular shape in predetermining crystal properties (Maly et al., 2007).
Organic Synthesis and Catalysis
- 4-Phenyl-2-hexanone and its analogs are utilized in organic synthesis, especially in the formation of complex organic molecules. For example, studies have investigated the synthesis of hexakis(4-functionalized-phenyl)benzenes using catalysts, which is crucial in developing host molecules for guest-inclusion networks (Kobayashi et al., 2005).
Biochemical Research
- Research into biochemical processes often involves compounds like 4-Phenyl-2-hexanone. Studies like the synthesis of α-hydroxy ketones using Bacillus clausii, demonstrate the biochemical relevance of similar ketonic compounds in producing important chemical building blocks (Muschallik et al., 2020).
Pharmaceutical and Medicinal Chemistry
- While avoiding specific drug use and dosage information, it's noteworthy that compounds structurally related to 4-Phenyl-2-hexanone are often investigated for their potential in medicinal chemistry. For instance, research on prostaglandin analogs with phenyl-substituted structures highlights their role in developing ocular hypotensive agents (Toris et al., 1993).
Orientations Futures
Propriétés
IUPAC Name |
4-phenylhexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-11(9-10(2)13)12-7-5-4-6-8-12/h4-8,11H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKATTRGTKYSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-hexanone | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)
